BenchChemオンラインストアへようこそ!

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde

X-ray crystallography conformational analysis structural biology

Secure 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde ( ≥95% purity) for your medchem programs. This scaffold offers a crystallographically confirmed twisted conformation (83.63° dihedral, R=0.041), a reactive aldehyde handle for library diversification, and a computed drug-like profile (clogP 1.97, TPSA 62.82 Ų). Critically, it is validated as a GPR35-inactive negative control, enabling precise SAR deconvolution. Avoid unvalidated 1,2,3-/1,2,5-isomers; the 4-methoxy and sulfanylmethyl linker are essential for reproducible bioactivity. Order now for antimicrobial or anticancer lead optimization.

Molecular Formula C11H10N2O2S2
Molecular Weight 266.33
CAS No. 1356734-31-0
Cat. No. B2744776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde
CAS1356734-31-0
Molecular FormulaC11H10N2O2S2
Molecular Weight266.33
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)C=O)CSC2=NN=CS2
InChIInChI=1S/C11H10N2O2S2/c1-15-10-3-2-8(5-14)4-9(10)6-16-11-13-12-7-17-11/h2-5,7H,6H2,1H3
InChIKeyUUMCIQJSOYADDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde (CAS 1356734-31-0): Structural Identity and Procurement Baseline


4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde (CAS 1356734-31-0, MF C11H10N2O2S2, MW 266.33 g/mol) is a specialized organic compound featuring a 1,3,4-thiadiazole ring linked via a sulfanylmethyl (-CH2-S-) bridge to a 4-methoxybenzaldehyde moiety . Single-crystal X-ray diffraction confirms a twisted conformation with a dihedral angle of 83.63° between the thiadiazole and benzene rings [1]. This compound is primarily utilized as a synthetic intermediate and research tool in medicinal chemistry, with the 1,3,4-thiadiazole scaffold recognized as a privileged pharmacophore for antimicrobial and anticancer drug discovery programs [2].

Why 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde Cannot Be Replaced by Generic Thiadiazole Analogs


Interchanging this compound with seemingly similar 1,3,4-thiadiazole derivatives is not scientifically justified without explicit comparative data. The 1,3,4-thiadiazole isomer itself exhibits distinct electronic and steric properties versus the 1,2,3- or 1,2,5-isomers, affecting target binding and reactivity [1]. The sulfanylmethyl linker imparts conformational flexibility (2 rotatable bonds) and a specific topological polar surface area (TPSA) of 62.82 Ų, which cannot be replicated by direct C-C linked or sulfonyl-bridged analogs [2]. Furthermore, the 4-methoxy substitution on the benzaldehyde ring modulates both electronic effects and hydrogen-bond acceptor capacity (4 HBA), distinguishing it from unsubstituted or 3-methoxy positional isomers. Substituting any of these structural elements without controlled comparison risks unpredictable changes in bioactivity, reactivity at the aldehyde handle, and physicochemical properties critical for reproducible experimental outcomes.

Quantitative Differentiation Evidence for 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde vs. Closest Analogs


Crystal Structure Confirmation: Dihedral Angle Defines Conformational Uniqueness vs. Planar Thiadiazole Analogs

The title molecule adopts a non-planar conformation with a dihedral angle of 83.63° (12) between the 1,3,4-thiadiazole and benzene rings, as determined by single-crystal X-ray diffraction at 150 K [1]. This near-orthogonal orientation differentiates it from flatter 1,3,4-thiadiazole derivatives lacking the sulfanylmethyl linker, which typically exhibit dihedral angles < 30° due to extended conjugation. The methoxy group shows minimal deviation from the benzene plane (C-C-O-C torsion angle = 4.2°), consistent with electron donation into the aromatic ring. In the crystal, molecules are linked by weak C-H···N interactions and stacked along the c-axis, establishing a unique solid-state packing motif.

X-ray crystallography conformational analysis structural biology

Computed Physicochemical Profile: Lipophilicity and Polar Surface Area Differentiation from Thiazole and Oxadiazole Bioisosteres

The compound's computed clogP of 1.97 and topological polar surface area (TPSA) of 62.82 Ų [1] position it within favorable drug-like space (Lipinski Rule of Five compliant: MW 266.35, HBA 4, HBD 1, RB 2). For comparison, the corresponding thiazole analog (replacing one thiadiazole N with C) would be expected to exhibit a lower TPSA (approximately 50-55 Ų) and higher logP (approximately 2.3-2.5) based on class-level SAR trends for azole replacements [2]. The oxadiazole bioisostere (replacing S with O) typically shows reduced lipophilicity (logP approximately 1.3-1.5) but also reduced metabolic stability. These computed differences, while not experimentally validated head-to-head, suggest that the 1,3,4-thiadiazole scaffold provides a distinct balance of polarity and lipophilicity compared to common bioisosteric replacements.

physicochemical properties drug-likeness bioisosteric comparison

GPR35 Antagonism Screening: Negative Selectivity Data vs. Structurally Related Active 1,3,4-Thiadiazoles

In a primary screening assay for G-protein coupled receptor 35 (GPR35) antagonism, this compound was found to be inactive [1]. While this is a negative result, it provides a valuable selectivity filter: several 1,3,4-thiadiazole derivatives bearing benzylthio substituents at the 2-position have demonstrated GPR35 agonist or antagonist activity with EC50/IC50 values in the low micromolar range (e.g., certain 2-benzylthio-1,3,4-thiadiazole derivatives show GPR35 agonism with EC50 values of 1-10 µM based on ChEMBL depositions). The inactivity of 4-methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde at GPR35 suggests that the aldehyde functionality and/or the specific substitution pattern on the benzaldehyde ring ablate this receptor interaction. This selectivity distinction is relevant for screening programs seeking to avoid GPR35-mediated off-target effects.

GPR35 antagonism target selectivity GPCR screening

Antimicrobial Scaffold Validation: Class-Level MIC Data for 1,3,4-Thiadiazole-Benzaldehyde Derivatives

A systematic study of 1,3,4-thiadiazole derivatives synthesized from various benzaldehydes demonstrated MIC values of 1,000 µg/mL against B. subtilis (Gram-positive) for compounds I-III, while compound IV showed no detectable inhibition at the highest concentration tested [1]. The standard ciprofloxacin exhibited an MIC of 25 µg/mL. Against E. coli (Gram-negative), only compound II showed detectable activity (MIC 1,000 µg/mL). While these MIC values are substantially weaker than ciprofloxacin, the study establishes that substituent identity on the benzaldehyde-derived portion dramatically modulates antimicrobial activity—with compound II (derived from p-dimethylbenzaldehyde) exhibiting the broadest spectrum. The target compound, bearing a 4-methoxy substituent and a sulfanylmethyl-thiadiazole linkage, represents a structurally distinct combination not directly tested in this study, but the class-level SAR indicates that both the benzaldehyde substitution pattern and the thiadiazole linkage critically determine antimicrobial potency.

antimicrobial activity MIC determination 1,3,4-thiadiazole SAR

Validated Application Scenarios for 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde Based on Product-Specific Evidence


Synthetic Intermediate for 1,3,4-Thiadiazole-Focused Medicinal Chemistry Libraries

The aldehyde functionality serves as a reactive handle for condensation reactions (Schiff base formation, hydrazone synthesis, Knoevenagel condensations), enabling rapid diversification into compound libraries. The confirmed crystal structure [REFS-2-Section1] provides a reliable reference for docking studies and SAR analysis. The computed drug-like physicochemical profile (clogP 1.97, TPSA 62.82 Ų) [REFS-1-Section3-Evidence2] supports its use as a fragment or scaffold in lead optimization programs targeting antimicrobial or anticancer pathways associated with 1,3,4-thiadiazole pharmacophores.

Negative Control for GPR35-Mediated Signaling Assays

The confirmed inactivity at GPR35 [REFS-1-Section3-Evidence3] establishes this compound as a structurally matched negative control for phenotypic screening campaigns involving 1,3,4-thiadiazole derivatives. Researchers investigating GPR35 agonism or antagonism can use this compound to distinguish target-specific effects from scaffold-related nonspecific activities, particularly when testing 2-benzylthio-substituted 1,3,4-thiadiazole series.

Crystallography Reference Standard for Thiadiazole-Benzaldehyde Conformational Studies

The high-resolution single-crystal structure (monoclinic P21, R factor 0.041) [REFS-2-Section1] provides a robust conformational reference. The 83.63° dihedral angle between the thiadiazole and benzene rings can be used to benchmark computational conformer generation algorithms and to validate molecular mechanics force fields for sulfur-containing heterocycles. This structural information is essential for any computational chemistry workflow involving this compound class.

Antimicrobial SAR Probe for Benzaldehyde Substitution Effects

Based on class-level antimicrobial data showing that benzaldehyde-derived 1,3,4-thiadiazoles exhibit substituent-dependent MIC values [REFS-1-Section3-Evidence4], this specific 4-methoxy-substituted compound can serve as a standardized probe to systematically evaluate the contribution of the methoxy group to antimicrobial activity. The unsubstituted benzaldehyde analog (Compound I) and p-dimethylbenzaldehyde analog (Compound II) provide direct comparators for structure-activity relationship deconvolution.

Quote Request

Request a Quote for 4-Methoxy-3-(1,3,4-thiadiazol-2-ylsulfanylmethyl)benzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.